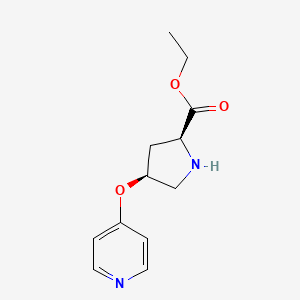

ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate

Description

Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a pyridin-4-yloxy substituent at the 4-position and an ethyl ester group at the 2-position. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

ethyl (2S,4S)-4-pyridin-4-yloxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H16N2O3/c1-2-16-12(15)11-7-10(8-14-11)17-9-3-5-13-6-4-9/h3-6,10-11,14H,2,7-8H2,1H3/t10-,11-/m0/s1 |

InChI Key |

WHSSCTWVYIGYNN-QWRGUYRKSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=NC=C2 |

Canonical SMILES |

CCOC(=O)C1CC(CN1)OC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and pyridine derivatives.

Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride.

Introduction of Pyridin-4-yloxy Group: The pyridin-4-yloxy group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The pyridin-4-yloxy group in the target compound may enhance solubility or binding affinity compared to bulkier aromatic substituents (e.g., quinolin-8-yloxy in ). Pyridine’s nitrogen atom could participate in hydrogen bonding or π-stacking interactions, a feature absent in nitro- or chloro-substituted analogs . Chlorophenoxy groups (e.g., in ) introduce electronegative atoms that may influence metabolic stability or toxicity.

Methyl esters are more common in intermediates (e.g., ), while ethyl esters may be preferred in prodrug designs for delayed hydrolysis.

Biological Activity: The tert-butyl and methoxymethyl-substituted analog 25 () demonstrated potent anti-HCV activity (EC₅₀ = 0.8 µM), highlighting the importance of hydrophobic substituents in antiviral targeting. This suggests that the pyridin-4-yloxy group in the target compound could be optimized for similar applications. No direct activity data are available for the target compound, but its structural similarity to 25 supports further evaluation in protease or viral replication assays.

Synthetic Utility :

- Boc-protected analogs (e.g., ) are frequently used as intermediates in peptide mimetics and chiral auxiliaries. The target compound’s ethyl ester may serve as a precursor for carboxylic acid derivatives via hydrolysis.

Biological Activity

Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C12H14N2O3

- Molecular Weight : 236.27 g/mol

- Structure : It consists of a pyrrolidine ring with a pyridin-4-yloxy substituent and an ethyl ester functionality, which are crucial for its biological activity.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is significant for modulating various biochemical pathways. This inhibition could lead to potential therapeutic effects in conditions where these enzymes play a critical role.

- Receptor Binding : It interacts with certain receptors, influencing their activity. This interaction is essential for understanding the compound's pharmacological profile and therapeutic potential.

Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory applications. Studies have indicated that it may reduce inflammation through the modulation of specific inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-(pyridin-4-yloxy)-piperidine-1-carboxylate | C15H22N2O3 | Contains a piperidine ring which alters its biological activity compared to pyrrolidine derivatives. |

| 1H-pyrrolo[2,3-b]pyridine derivatives | Varies | Exhibits potent activity against fibroblast growth factor receptors. |

| 4-(pyridin-4-yloxy)quinoline derivatives | Varies | Known for their antimicrobial properties, differing from the primarily anti-inflammatory focus of this compound. |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

- In Vitro Studies : Various in vitro assays have confirmed the compound's ability to bind to target receptors and inhibit enzyme activity effectively. These studies are crucial for establishing its pharmacokinetic properties and potential efficacy in vivo.

- Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size and inflammation when treated with this compound. Further research is needed to explore its safety profile and therapeutic window.

- Mechanistic Studies : Detailed mechanistic studies are underway to elucidate the specific pathways affected by this compound. Understanding these mechanisms will aid in optimizing its structure for enhanced efficacy and reduced side effects.

Q & A

Q. Methodological Considerations :

- Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure enantiomeric purity .

- Reaction Monitoring : Techniques like HPLC or TLC track intermediates, ensuring minimal epimerization .

Advanced Research Question

Comparative studies of halogenated analogs (e.g., 4-chlorophenoxy vs. pyridin-4-yloxy) reveal that electron-withdrawing substituents (e.g., pyridine) reduce nucleophilicity at the 4-position, necessitating harsher conditions (e.g., elevated temperatures) . Steric hindrance from the pyridine ring may also slow reaction kinetics, requiring optimized catalysts (e.g., phase-transfer agents) .

How does the stereochemistry of this compound impact its biological activity?

Basic Research Question

The (2S,4S) configuration is critical for binding to biological targets. For example:

Q. Methodological Considerations :

- Enantiomer Comparison : Biological assays (e.g., IC₅₀ measurements) using (2R,4R) or (2S,4R) diastereomers show reduced activity, confirming stereochemical specificity .

Advanced Research Question

Molecular dynamics simulations suggest that the (2S,4S) configuration stabilizes the compound in a bioactive conformation, aligning the pyridine ring for optimal target engagement. Mutagenesis studies on target proteins (e.g., replacing tyrosine with alanine) disrupt binding, validating the role of π-interactions .

What analytical techniques are most effective for characterizing and quantifying this compound in complex mixtures?

Basic Research Question

Advanced Research Question

- Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs (e.g., Chiralpak AD-H) achieve baseline separation of diastereomers, critical for pharmacokinetic studies .

- Mass Spectrometry : High-resolution MS (HRMS) coupled with ion mobility distinguishes isobaric impurities in metabolic profiling .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from:

Q. Methodological Solutions :

- Standardized Protocols : Use consensus guidelines (e.g., NIH Assay Guidance Manual) for enzyme assays .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

What are the optimal strategies for derivatizing this compound to enhance pharmacokinetic properties?

Advanced Research Question

- Prodrug Design : Esterification of the 2-carboxylate (e.g., methyl to tert-butyl esters) improves oral bioavailability by reducing polarity .

- Pyridine Modifications : Introducing electron-donating groups (e.g., methoxy) at the 3-position of the pyridine ring enhances metabolic stability without compromising binding .

Advanced Research Question

- Ring Puckering : NMR and X-ray crystallography show that the pyrrolidine ring adopts a half-chair conformation, positioning the pyridin-4-yloxy group axially for target binding .

- Dynamic Combinatorial Chemistry : Screening against flexible vs. rigid analogs identifies conformational constraints that improve selectivity for kinases over proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.